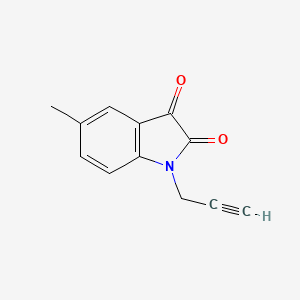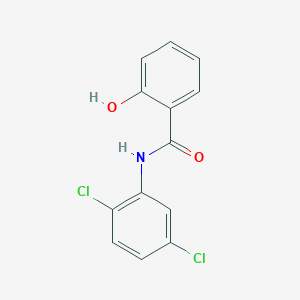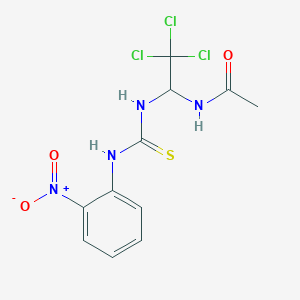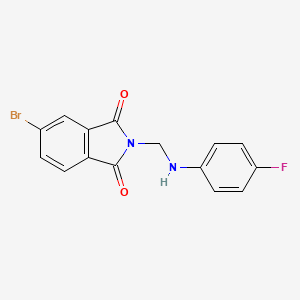![molecular formula C34H42N2O2 B11710850 4'-octyl-N'-[(4-phenylcyclohexyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B11710850.png)
4'-octyl-N'-[(4-phenylcyclohexyl)carbonyl]biphenyl-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Octyl-N’-[(4-phenylcyclohexyl)carbonyl]biphenyl-4-carbohydrazide is a complex organic compound with a unique structure that combines biphenyl, cyclohexyl, and carbohydrazide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-octyl-N’-[(4-phenylcyclohexyl)carbonyl]biphenyl-4-carbohydrazide typically involves multiple steps. One common approach is to start with the preparation of biphenyl-4-carbohydrazide, which is then reacted with 4-phenylcyclohexanone to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4’-Octyl-N’-[(4-phenylcyclohexyl)carbonyl]biphenyl-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
4’-Octyl-N’-[(4-phenylcyclohexyl)carbonyl]biphenyl-4-carbohydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be used in studies related to cell signaling and molecular interactions.
Industry: It can be used in the production of advanced materials with specific properties, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4’-octyl-N’-[(4-phenylcyclohexyl)carbonyl]biphenyl-4-carbohydrazide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4’-octyl-N’-[(4-phenylcyclohexyl)carbonyl]biphenyl-4-carbohydrazide include:
Biphenyl-4-carbohydrazide: A simpler compound with similar structural features.
4-Phenylcyclohexanone: A precursor used in the synthesis of the target compound.
Other biphenyl derivatives: Compounds with variations in the functional groups attached to the biphenyl core.
Uniqueness
The uniqueness of 4’-octyl-N’-[(4-phenylcyclohexyl)carbonyl]biphenyl-4-carbohydrazide lies in its specific combination of structural elements, which confer distinct chemical and physical properties. This makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C34H42N2O2 |
|---|---|
Molecular Weight |
510.7 g/mol |
IUPAC Name |
4-(4-octylphenyl)-N'-(4-phenylcyclohexanecarbonyl)benzohydrazide |
InChI |
InChI=1S/C34H42N2O2/c1-2-3-4-5-6-8-11-26-14-16-28(17-15-26)30-20-24-32(25-21-30)34(38)36-35-33(37)31-22-18-29(19-23-31)27-12-9-7-10-13-27/h7,9-10,12-17,20-21,24-25,29,31H,2-6,8,11,18-19,22-23H2,1H3,(H,35,37)(H,36,38) |
InChI Key |
PHBSDCNBMOIAON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)C3CCC(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(1,1,3,3-Tetramethylbutyl)amino]-3-(2,4,6-trimethylphenoxy)-2-propanol](/img/structure/B11710785.png)

![4-(4-fluorophenyl)-2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,3-thiazole](/img/structure/B11710800.png)


![N-[2,2,2-trichloro-1-({[(4-nitrophenyl)amino]carbonothioyl}amino)ethyl]-2-furamide](/img/structure/B11710815.png)
![3,5-dinitro-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]benzamide](/img/structure/B11710819.png)
![N'~1~,N'~5~-bis[(E)-phenylmethylidene]pentanedihydrazide](/img/structure/B11710828.png)

![(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B11710836.png)


![methyl 2-{4-[(decyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B11710853.png)
